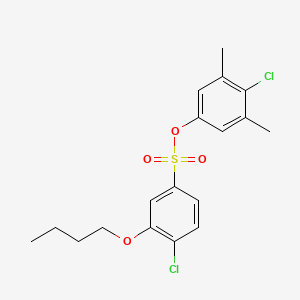

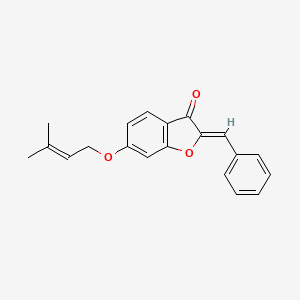

4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains elements such as carbon, hydrogen, chlorine, and possibly others . It seems to be related to the field of organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that organoboron compounds, which this compound is, are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed .Scientific Research Applications

Chemiluminescence and Oxidation Studies

The synthesis and application of various sulfonated compounds have shown promising results in chemiluminescence and oxidative studies. For example, Watanabe et al. (2010) explored the singlet oxygenation of certain sulfanyl-substituted bicyclic dioxetanes, leading to the production of sulfonyl-substituted dioxetanes with potential applications in light-emitting processes. This study reveals the thermal stability and base-induced decomposition of these compounds, which could be relevant to the understanding and application of 4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate in similar chemiluminescent systems (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Functionalized Isoprene Unit for Electrochemical Preparation

Uneyama et al. (1983) described the electrooxidative double ene-type chlorination process to prepare functionalized isoprene units, showcasing the versatility of chlorinated and sulfonated compounds in synthetic chemistry. This process highlights the potential utility of 4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate in the synthesis of complex organic molecules through electrochemical methods (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Cancer Detection via Optical Imaging

Pham et al. (2005) developed a novel water-soluble near-infrared dye for cancer detection, leveraging the unique properties of sulfonated compounds for bioconjugation and stability in biological environments. This research demonstrates the potential for using derivatives like 4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate in the development of molecular beacons for disease detection and imaging (Pham, Medarova, & Moore, 2005).

Anion Exchange Membranes

A study by Wang et al. (2015) focused on synthesizing poly(arylene ether sulfone)s containing quaternary ammonium groups for use as anion exchange membranes. This application underscores the role of sulfonated compounds in enhancing the conductivity and thermal stability of membranes for energy applications, suggesting a potential research direction for 4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate in similar contexts (Wang, Shen, Chang, Xiaoyan, & Li, 2015).

properties

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 3-butoxy-4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2O4S/c1-4-5-8-23-17-11-15(6-7-16(17)19)25(21,22)24-14-9-12(2)18(20)13(3)10-14/h6-7,9-11H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCUZJYBWUCYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)

![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)